molecular formula C11H11N5S B1532693 5-amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile CAS No. 1285256-32-7

5-amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1532693
CAS No.: 1285256-32-7
M. Wt: 245.31 g/mol
InChI Key: KXRQWTUFFGANOW-UHFFFAOYSA-N
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Description

5-amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H11N5S and its molecular weight is 245.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

5-Amino-1-(4-methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile and its derivatives are primarily studied for their chemical reactivity and synthesis potential. The research includes exploring the synthesis of various pyrazole and pyridopyrimidine derivatives by reacting the compound with different reagents. For example, Ahmed et al. (2002) discussed the synthesis of new oxopyrazolinylpyridines and related pyridopyrimidines through the reaction of similar compounds with various agents such as hydrazine hydrate, acetic anhydride, and acetyl chloride. Similarly, Youssef et al. (2007) synthesized 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile and transformed it into related fused heterocyclic systems, revealing the compound's versatility in forming complex heterocyclic structures (Ahmed, M. M. Kandeel, M. S. Abbady, & M. Youssef, 2002) (Youssef & Ahmed A. Omar, 2007).

Corrosion Inhibition

Notably, derivatives of this compound, such as pyranopyrazole derivatives, have been studied for their corrosion inhibition properties, particularly for mild steel in acidic solutions. Yadav et al. (2016) and Abdel Hameed et al. (2020) researched the effectiveness of these compounds in preventing corrosion, employing techniques like gravimetric and electrochemical studies to evaluate their performance. Their findings suggest that these compounds show significant potential as corrosion inhibitors, making them valuable in industrial applications to enhance the longevity and durability of metal components (Yadav, Laldeep Gope, Nilam Kumari, & Premanand Yadav, 2016) (Abdel Hameed, A. Al-Bagawi, H. Shehata, A. H. Shamroukh, & M. Abdallah, 2020).

Biological Activities

Several studies also focus on the biological activities of the compound's derivatives. For instance, Al‐Azmi & H. Mahmoud (2020) synthesized novel derivatives and evaluated their antimicrobial properties. Similarly, Mohamed et al. (2021) synthesized new classes of enaminonitrile pyrazole and pyrazolopyrimidine derivatives and assessed their antibacterial activities, suggesting potential applications in medicinal chemistry and pharmaceutical development (Al‐Azmi & H. Mahmoud, 2020) (Mohamed, Nadia T. A. Dawoud, Sara Nabil, Nahed Fathall, G. Hosni, & K. E. Anwer, 2021).

Molecular and Structural Analysis

Research also encompasses molecular and structural analysis of these compounds, providing insights into their chemical properties and potential applications. Fathima et al. (2014) studied the crystal and molecular structure of a closely related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, highlighting the importance of such analyses in understanding the properties and applications of these compounds (Fathima, M. I. Khazi, I. M. Khazi, & N. Begum, 2014).

Properties

IUPAC Name

5-amino-1-(4-methylpyridin-2-yl)-3-methylsulfanylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-7-3-4-14-9(5-7)16-10(13)8(6-12)11(15-16)17-2/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQWTUFFGANOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=C(C(=N2)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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